molecular formula C7H9NOS B13887784 4-(1,2-Thiazol-4-yl)butan-2-one

4-(1,2-Thiazol-4-yl)butan-2-one

Cat. No.: B13887784
M. Wt: 155.22 g/mol
InChI Key: GBCNVNGITRKIQB-UHFFFAOYSA-N
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Description

4-(1,2-Thiazol-4-yl)butan-2-one is a heterocyclic compound that contains a thiazole ring. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Thiazol-4-yl)butan-2-one typically involves the reaction of a thiazole derivative with a butanone precursor. One common method is the three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This reaction yields substituted thiazole derivatives in good yield.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Thiazol-4-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

4-(1,2-Thiazol-4-yl)butan-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and photographic sensitizers

Mechanism of Action

The mechanism of action of 4-(1,2-Thiazol-4-yl)butan-2-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in microbial growth or cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Thiazol-2-yl)butan-2-one
  • 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid
  • Thiabendazole

Uniqueness

4-(1,2-Thiazol-4-yl)butan-2-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

4-(1,2-thiazol-4-yl)butan-2-one

InChI

InChI=1S/C7H9NOS/c1-6(9)2-3-7-4-8-10-5-7/h4-5H,2-3H2,1H3

InChI Key

GBCNVNGITRKIQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CSN=C1

Origin of Product

United States

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